2-Hydroxy-N-methyl-3-sulfamoylbenzamide
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Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-N-methyl-3-sulfamoylbenzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions. Industrial production methods typically involve similar condensation reactions but may use different catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
2-Hydroxy-N-methyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring.
Scientific Research Applications
2-Hydroxy-N-methyl-3-sulfamoylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-methyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . This inhibition can lead to a reduction in blood pressure and other therapeutic effects.
Comparison with Similar Compounds
2-Hydroxy-N-methyl-3-sulfamoylbenzamide can be compared with other similar compounds, such as:
Indapamide: Another sulfamoylbenzamide derivative used as an antihypertensive agent.
4-Hydroxy-2-quinolones: These compounds share similar structural features and are known for their pharmaceutical and biological activities. The uniqueness of this compound lies in its specific molecular structure and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C8H10N2O4S |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C8H10N2O4S/c1-10-8(12)5-3-2-4-6(7(5)11)15(9,13)14/h2-4,11H,1H3,(H,10,12)(H2,9,13,14) |
InChI Key |
RNYUPAMPWYLPJA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
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